molecular formula C3HNaO2 B7777543 sodium;prop-2-ynoate

sodium;prop-2-ynoate

Cat. No.: B7777543
M. Wt: 92.03 g/mol
InChI Key: LWLVRCRDPVJBKL-UHFFFAOYSA-M
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Description

Sodium prop-2-ynoate (HC≡C-COO⁻Na⁺) is the sodium salt of prop-2-ynoic acid (propiolic acid). This compound features a terminal alkyne group conjugated to a carboxylate moiety, making it highly reactive in organic synthesis. Its structure enables nucleophilic reactions at the triple bond, particularly in alkyne coupling and polymerization processes.

Properties

IUPAC Name

sodium;prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLVRCRDPVJBKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Propiolate can be synthesized through the reaction of propiolic acid with sodium hydroxide. The reaction typically involves the following steps:

  • Dissolving propiolic acid in water.
  • Adding sodium hydroxide to the solution.
  • Stirring the mixture until the reaction is complete, resulting in the formation of Sodium Propiolate and water.

Industrial Production Methods

In industrial settings, Sodium Propiolate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves:

  • Continuous mixing of propiolic acid and sodium hydroxide in a reactor.
  • Maintaining the reaction temperature and pH to optimize the conversion rate.
  • Purifying the resulting Sodium Propiolate through filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium Propiolate undergoes various chemical reactions, including:

    Oxidation: Sodium Propiolate can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form sodium acrylate.

    Substitution: Sodium Propiolate can participate in substitution reactions where the propiolate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products

    Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and aldehydes.

    Reduction: Sodium acrylate is a major product.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Sodium Propiolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Sodium Propiolate is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Sodium Propiolate is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism by which Sodium Propiolate exerts its effects involves its ability to participate in various chemical reactions. It acts as a nucleophile in substitution reactions and can undergo oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Group Key Features
Sodium Prop-2-ynoate C₃H₃NaO₂ Alkyne + Carboxylate High reactivity due to triple bond; used in polymerization and catalysis.
Sodium Acrylate C₃H₃NaO₂ Alkene + Carboxylate Less reactive than prop-2-ynoate; widely used in superabsorbent polymers.
Sodium 2-Methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Alkene + Sulfonate Sulfonate group enhances water solubility; used in ion-exchange resins .
Sodium (S)-2-hydroxypropanoate C₃H₅NaO₃ Hydroxy + Carboxylate Biodegradable; applied in pharmaceuticals and food additives .

Physical Properties

Property Sodium Prop-2-ynoate Sodium Acrylate Sodium 2-Methylprop-2-ene-1-sulphonate
Solubility in Water High (ionic nature) Very High Extremely High (sulfonate group)
Thermal Stability Moderate High Very High
Conductivity High (ionic) Moderate Very High

Note: Conductivity data inferred from general ionic compound behavior ( discusses sodium compounds’ conductivity-viscosity relationships) .

Research Findings and Industrial Relevance

  • Synthetic Utility: Sodium prop-2-ynoate’s derivatives, like methyl prop-2-ynoate, are precursors to bioactive molecules. For example, methyl 3-(4-cyanophenyl)prop-2-ynoate is used in pharmaceutical intermediates .
  • Polymer Chemistry: While sodium acrylate dominates superabsorbent polymer markets, sodium prop-2-ynoate’s triple bond could enable conductive polymers or metal-organic frameworks (MOFs).
  • Safety and Handling: Unlike organophosphorus sodium salts (), sodium prop-2-ynoate is less toxic but requires careful handling due to its reactive alkyne group .

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